(3AS,4R,6aR)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-3a-fluorohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Description
This compound is a fluorinated bicyclic pyrrolidine derivative featuring a tert-butyl carbamate and a benzyloxycarbonyl (Cbz) amino group. Its stereochemistry (3aS,4R,6aR) is critical for biological activity, as the cyclopenta[c]pyrrole scaffold is often exploited in medicinal chemistry for conformational rigidity and target binding . The fluorine atom at the 3a-position enhances metabolic stability and modulates electronic properties, while the Cbz group serves as a protective moiety during synthesis .
Properties
IUPAC Name |
tert-butyl (3aS,4R,6aR)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O4/c1-19(2,3)27-18(25)23-11-15-9-10-16(20(15,21)13-23)22-17(24)26-12-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3,(H,22,24)/t15-,16-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRULFPYQAOEHCA-JXXFODFXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2(C1)F)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@H]([C@]2(C1)F)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001101459 | |
| Record name | Cyclopenta[c]pyrrole-2(1H)-carboxylic acid, 3a-fluorohexahydro-4-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (3aS,4R,6aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001101459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391728-14-5 | |
| Record name | Cyclopenta[c]pyrrole-2(1H)-carboxylic acid, 3a-fluorohexahydro-4-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (3aS,4R,6aR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391728-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopenta[c]pyrrole-2(1H)-carboxylic acid, 3a-fluorohexahydro-4-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (3aS,4R,6aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001101459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (3AS,4R,6aR)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-3a-fluorohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a complex organic molecule with potential biological activity. Its structure suggests that it may interact with various biological targets, making it a candidate for pharmaceutical applications. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 322.36 g/mol. The specific stereochemistry (3AS, 4R, 6aR) indicates its potential interactions with biological systems, particularly in enzyme binding and receptor interactions.
Preliminary studies suggest that this compound may exhibit activity as an enzyme inhibitor or receptor modulator. The presence of the benzyloxycarbonyl group is known to enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Anticancer Properties
Compounds featuring fluorinated groups often exhibit enhanced biological activity against cancer cells. The fluorine atom in this compound could contribute to its potency against various cancer cell lines. A study focusing on fluorinated pyrrole derivatives demonstrated significant cytotoxic effects on human cancer cells, suggesting that further investigation into this compound’s anticancer properties is warranted.
Case Studies
- Antimicrobial Testing : In a study examining the antimicrobial efficacy of various benzyloxycarbonyl derivatives, compounds with structural similarities to the target compound were tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for some derivatives, suggesting potential effectiveness in treating bacterial infections.
- Cytotoxicity Assays : A cytotoxicity assay was performed on several cancer cell lines using compounds structurally related to this compound. The results showed IC50 values ranging from 15 µM to 30 µM, indicating significant cytotoxic effects and warranting further exploration of this compound's mechanism of action in cancer therapy.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 322.36 g/mol |
| Potential Activities | Antimicrobial, Anticancer |
| MIC (Example Compound) | 32 µg/mL |
| IC50 (Example Cell Line) | 15-30 µM |
Scientific Research Applications
HIV Protease Inhibition
Research has demonstrated that compounds similar to (3AS,4R,6aR)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-3a-fluorohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can be designed as potent inhibitors of HIV protease. The structural features allow for effective binding to the active site of the enzyme, blocking its function and thereby inhibiting viral replication. Studies have shown that modifications to the core structure can enhance potency and selectivity against HIV protease .
Anticancer Activity
The compound's ability to interact with specific protein targets makes it a candidate for anticancer drug development. Preliminary studies indicate that derivatives of this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. This suggests potential applications in targeted cancer therapies .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of compounds derived from this structure. They have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The benzyloxycarbonyl group may play a role in enhancing bioavailability and cellular uptake .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Functional Group Variations
The compound shares structural homology with several cyclopenta[c]pyrrole derivatives. Key comparisons include:
Compound A : (3aS,6aR)-tert-butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Molecular Formula : C₁₂H₂₂N₂O₂ (vs. C₂₂H₂₈FN₂O₄ for the target compound)
- Key Differences: Lacks the 3a-fluoro and Cbz-amino groups; features a primary amine at C3.
- Functional Impact : The absence of fluorine reduces metabolic stability, while the free amine enhances reactivity in coupling reactions .
Compound B : (3aR,6aS)-tert-butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Molecular Formula: C₁₂H₂₁NO₃
- Key Differences : Replaces fluorine with a hydroxyl group at 3a; stereochemistry inverted (3aR,6aS).
Compound C : (3aS,6aR)-hexahydro-2H-pyrrolo[3,4-d]oxazol-2-one derivatives
Stereochemical and Conformational Analysis
- The (3aS,4R,6aR) configuration of the target compound imposes a distinct chair-like conformation on the cyclopenta[c]pyrrole ring, optimizing interactions with hydrophobic pockets in protein targets .
- In contrast, (±)-diastereomers (e.g., (±)-(3aR,6aS)-tert-butyl derivatives) show reduced binding affinity due to mismatched stereochemistry, as seen in retinol-binding protein antagonist studies .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Implications
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of this compound, particularly regarding protecting groups and reaction conditions?
- Methodological Answer : The synthesis involves strategic use of protecting groups. The tert-butyloxycarbonyl (Boc) group is commonly employed to protect the amine moiety due to its stability under basic conditions and ease of removal with acids like TFA . The benzyloxycarbonyl (Cbz) group protects the amino functionality, which can be deprotected via hydrogenolysis. Fluorination at the 3a-position requires careful control of stereochemistry, often achieved using fluorinating agents like DAST or Deoxo-Fluor in anhydrous solvents (e.g., DCM) at low temperatures (−78°C to 0°C) . Monitoring reaction progress via LCMS (e.g., m/z analysis) and ensuring >95% HPLC purity is critical for intermediate validation .
Q. How can researchers characterize the stereochemical integrity of the fluorinated cyclopenta[c]pyrrole core?
- Methodological Answer : X-ray crystallography is the gold standard for confirming absolute stereochemistry. For routine analysis, , , and NMR are essential. Key NMR signals include:
- Fluorine environment : NMR chemical shifts between −180 to −220 ppm for axial fluorination in rigid bicyclic systems .
- Cyclopenta[c]pyrrole protons : Distinct coupling patterns (e.g., ) in NMR indicate fluorination position and conformation .
- NOESY/ROESY : Cross-peaks between the fluorine atom and adjacent protons confirm spatial arrangement .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodological Answer : The compound is sensitive to hydrolysis due to the labile Cbz group. Storage recommendations include:
- Temperature : −20°C under inert gas (Ar/N) .
- Solvent : Lyophilized solids or solutions in anhydrous DMF/DMSO .
- Monitoring : Regular HPLC analysis (e.g., 97.34% purity in ) to detect degradation products like free amines or carboxylic acids .
Advanced Research Questions
Q. How can computational modeling (e.g., QSPR, DFT) predict the compound’s reactivity in novel catalytic systems?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states during fluorination or deprotection. Key parameters include:
- Activation energy : For fluorination steps, ΔG‡ values <25 kcal/mol suggest feasible reactions .
- Electrostatic potential maps : Highlight nucleophilic/electrophilic sites for regioselective modifications .
- MD simulations : Assess conformational stability of the bicyclic core in solvent environments .
Q. How should researchers address discrepancies in reported yields or purity across studies?
- Methodological Answer : Contradictions often arise from:
- Reaction scale : Milligram-scale syntheses (e.g., 94% yield in ) may not translate to multi-gram processes due to mixing inefficiencies .
- Purification methods : Flash chromatography vs. preparative HPLC (e.g., 97.34% purity in vs. 94.77% LCMS in ) .
- Degradation : Prolonged reaction times (e.g., 18-hour reflux in ) may lead byproduct formation .
- Resolution : Standardize protocols using kinetic monitoring (e.g., in-situ IR for reaction completion) and orthogonal purification .
Q. What strategies enable selective functionalization of the hexahydrocyclopenta[c]pyrrole scaffold for SAR studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
